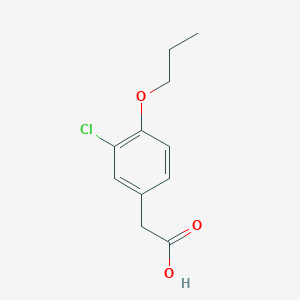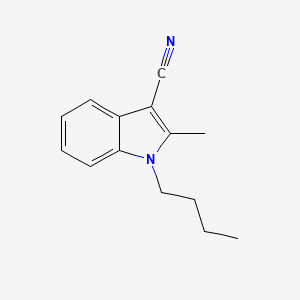
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the 4-methylbenzene-1-sulfonyl group and the pent-4-en-1-yl side chain adds unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or via the cyclization of a haloamine.
Introduction of the 4-Methylbenzene-1-sulfonyl Group: This step usually involves the sulfonylation of the aziridine using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pent-4-en-1-yl Side Chain: This can be done through a nucleophilic substitution reaction where the aziridine nitrogen attacks a suitable alkyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Could be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine involves its interaction with molecular targets through its reactive aziridine ring. The compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modification of their function. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
Aziridine: The parent compound with a three-membered ring containing nitrogen.
N-Tosylaziridine: Similar structure but with a tosyl group instead of the 4-methylbenzene-1-sulfonyl group.
N-Alkylaziridines: Aziridines with various alkyl side chains.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-2-(pent-4-en-1-yl)aziridine is unique due to the combination of the 4-methylbenzene-1-sulfonyl group and the pent-4-en-1-yl side chain, which imparts distinct chemical and biological properties compared to other aziridines.
属性
CAS 编号 |
918160-54-0 |
|---|---|
分子式 |
C14H19NO2S |
分子量 |
265.37 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-2-pent-4-enylaziridine |
InChI |
InChI=1S/C14H19NO2S/c1-3-4-5-6-13-11-15(13)18(16,17)14-9-7-12(2)8-10-14/h3,7-10,13H,1,4-6,11H2,2H3 |
InChI 键 |
XNOWPQLTFNPNMR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
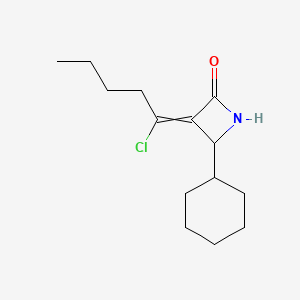
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
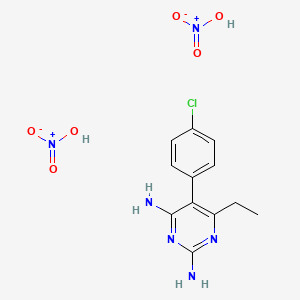


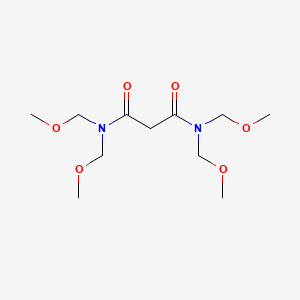
![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
